molecular formula C11H20O4 B14369588 2-[(2-Methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane CAS No. 92714-07-3

2-[(2-Methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane

Cat. No.: B14369588
CAS No.: 92714-07-3
M. Wt: 216.27 g/mol
InChI Key: NHDPSMSGWQCKPT-UHFFFAOYSA-N
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Description

2-[(2-Methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane is an organic compound with a unique spirocyclic structure. This compound is characterized by a spiro[4.4]nonane core with three oxygen atoms and a 2-methylpropoxy group attached to it. The presence of the spirocyclic structure and the oxygen atoms makes this compound interesting for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane typically involves the reaction of a suitable diol with an epoxide under acidic or basic conditions. One common method involves the use of 1,3-dioxolane derivatives and an appropriate alkylating agent. The reaction conditions often require a catalyst, such as a Lewis acid, to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted spirocyclic compounds.

Scientific Research Applications

2-[(2-Methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2-Methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The presence of oxygen atoms in the structure may also facilitate hydrogen bonding interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,4,6-Trioxaspiro[4.4]nonane: Lacks the 2-methylpropoxy group, making it less hydrophobic.

    2-[(2-Ethylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane: Similar structure but with an ethyl group instead of a methyl group, affecting its reactivity and solubility.

Uniqueness

2-[(2-Methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-methylpropoxy group enhances its hydrophobicity and may influence its interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

92714-07-3

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

3-(2-methylpropoxymethyl)-1,4,6-trioxaspiro[4.4]nonane

InChI

InChI=1S/C11H20O4/c1-9(2)6-12-7-10-8-14-11(15-10)4-3-5-13-11/h9-10H,3-8H2,1-2H3

InChI Key

NHDPSMSGWQCKPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCC1COC2(O1)CCCO2

Origin of Product

United States

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